Benzoic acid, o-(3-oxo-2-indazolinyl)-
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Overview
Description
Benzoic acid, o-(3-oxo-2-indazolinyl)-, also known as oxindole benzoic acid, is a heterocyclic organic compound with a molecular formula of C15H10N2O3. It is a versatile molecule with various applications in scientific research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of benzoic acid, o-(3-oxo-2-indazolinyl)- is complex and not fully understood. It is believed to exert its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical And Physiological Effects
Benzoic acid, o-(3-oxo-2-indazolinyl)- has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been reported to have antimicrobial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of benzoic acid, o-(3-oxo-2-indazolinyl)- is its versatility and ease of synthesis. It can be easily modified to generate analogs with improved pharmacological properties. However, one of the limitations of benzoic acid, o-(3-oxo-2-indazolinyl)- is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, further studies are required to fully understand the pharmacokinetics and toxicity of benzoic acid, o-(3-oxo-2-indazolinyl)-.
Future Directions
There are several future directions for research on benzoic acid, o-(3-oxo-2-indazolinyl)-. One area of interest is the development of analogs with improved pharmacological properties, such as increased solubility and enhanced potency. Another area of research is the investigation of the potential of benzoic acid, o-(3-oxo-2-indazolinyl)- as a neuroprotective agent. Additionally, further studies are required to fully understand the mechanism of action and toxicity of benzoic acid, o-(3-oxo-2-indazolinyl)-, as well as its potential as a therapeutic agent for various diseases.
Synthesis Methods
Benzoic acid, o-(3-oxo-2-indazolinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 2-nitrobenzaldehyde with isatin in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of isatin with an arylboronic acid in the presence of a palladium catalyst. The synthesis of benzoic acid, o-(3-oxo-2-indazolinyl)- is relatively straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
Benzoic acid, o-(3-oxo-2-indazolinyl)- has a wide range of applications in scientific research. It has been extensively studied for its medicinal properties, particularly its anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a neuroprotective agent and for its ability to modulate various cellular signaling pathways.
properties
CAS RN |
18428-91-6 |
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Product Name |
Benzoic acid, o-(3-oxo-2-indazolinyl)- |
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(3-oxo-1H-indazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H10N2O3/c17-13-9-5-1-3-7-11(9)15-16(13)12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,18,19) |
InChI Key |
MTCWGPPKYRLVRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)C3=CC=CC=C3C(=O)O |
synonyms |
2-(1,3-Dihydro-3-oxo-2H-indazol-2-yl)benzoic acid |
Origin of Product |
United States |
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